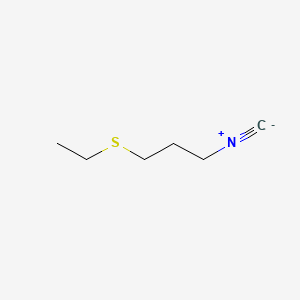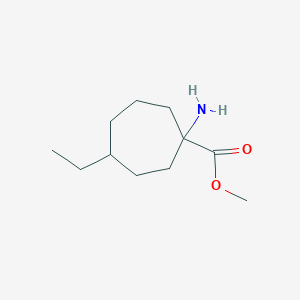
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a methyl ester derivative of cycloheptane, featuring an amino group and an ethyl substituent on the cycloheptane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the esterification of the corresponding amino acid with methanol. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:
- The amino acid is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is isolated and purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The scalability of the reaction allows for efficient production of the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in biochemical pathways, influencing enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-amino-4-methylcyclohexane-1-carboxylate: Another similar compound with different substituents on the cycloalkane ring.
Uniqueness
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
methyl 1-amino-4-ethylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3 |
Clave InChI |
ALTSLVDQAVEKPG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(CC1)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


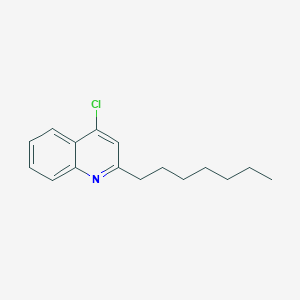
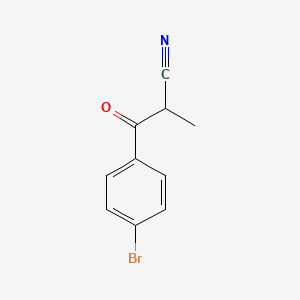
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
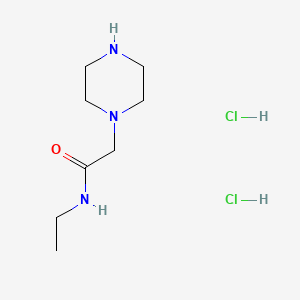

![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

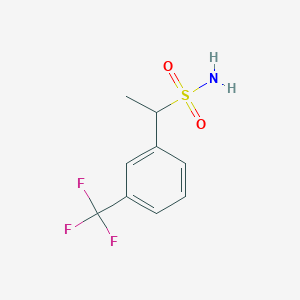
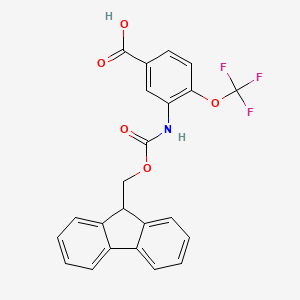
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
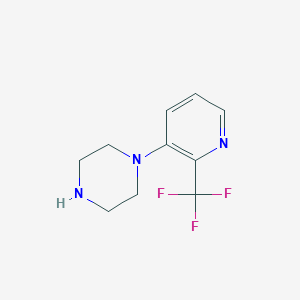
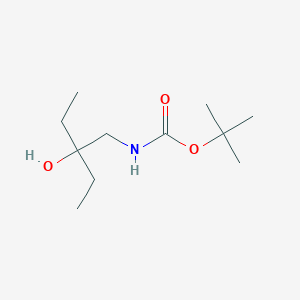
![[1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
